2-[2-(4-Methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with methoxyphenyl and nitrophenyl substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between the chromeno core and an appropriate amine, such as 4-nitroaniline, in the presence of a catalyst like bismuth nitrate pentahydrate.
Substitution Reactions: The methoxyphenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions using corresponding halogenated precursors and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of nitro and methoxy groups can also influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-methoxyphenyl)ethyl]-1-(4-aminophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an amino group instead of a nitro group.
2-[2-(4-methoxyphenyl)ethyl]-1-(4-chlorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of 2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H20N2O6 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20N2O6/c1-33-19-12-6-16(7-13-19)14-15-27-23(17-8-10-18(11-9-17)28(31)32)22-24(29)20-4-2-3-5-21(20)34-25(22)26(27)30/h2-13,23H,14-15H2,1H3 |
InChI Key |
UESKXRIFXCBZBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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